molecular formula C23H21N3O B286838 1-(2-ethylphenyl)-5-methyl-N-(2-naphthyl)-1H-pyrazole-4-carboxamide

1-(2-ethylphenyl)-5-methyl-N-(2-naphthyl)-1H-pyrazole-4-carboxamide

Cat. No. B286838
M. Wt: 355.4 g/mol
InChI Key: QOPILPAAQBTHNX-UHFFFAOYSA-N
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Description

1-(2-ethylphenyl)-5-methyl-N-(2-naphthyl)-1H-pyrazole-4-carboxamide, also known as ENCA, is a pyrazole-based compound that has been extensively studied for its potential applications in scientific research. ENCA is a highly selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

1-(2-ethylphenyl)-5-methyl-N-(2-naphthyl)-1H-pyrazole-4-carboxamide is a highly selective inhibitor of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes. CK2 has been shown to play a role in the regulation of cell proliferation, differentiation, and apoptosis. 1-(2-ethylphenyl)-5-methyl-N-(2-naphthyl)-1H-pyrazole-4-carboxamide binds to the ATP-binding site of CK2 and inhibits its activity. This leads to a decrease in the phosphorylation of CK2 substrates, which can affect various cellular processes.
Biochemical and physiological effects:
1-(2-ethylphenyl)-5-methyl-N-(2-naphthyl)-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects and to protect against neurodegeneration. 1-(2-ethylphenyl)-5-methyl-N-(2-naphthyl)-1H-pyrazole-4-carboxamide has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

1-(2-ethylphenyl)-5-methyl-N-(2-naphthyl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is highly selective for CK2 and has a low toxicity profile, making it a potential candidate for further development as a therapeutic agent. However, 1-(2-ethylphenyl)-5-methyl-N-(2-naphthyl)-1H-pyrazole-4-carboxamide has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness. Additionally, 1-(2-ethylphenyl)-5-methyl-N-(2-naphthyl)-1H-pyrazole-4-carboxamide is not water-soluble, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 1-(2-ethylphenyl)-5-methyl-N-(2-naphthyl)-1H-pyrazole-4-carboxamide. One potential direction is the development of more potent and selective CK2 inhibitors based on the structure of 1-(2-ethylphenyl)-5-methyl-N-(2-naphthyl)-1H-pyrazole-4-carboxamide. Another potential direction is the investigation of the role of CK2 in other diseases, such as cardiovascular disease and diabetes. Additionally, the development of more effective delivery methods for 1-(2-ethylphenyl)-5-methyl-N-(2-naphthyl)-1H-pyrazole-4-carboxamide could enhance its therapeutic potential. Finally, the investigation of the potential side effects of 1-(2-ethylphenyl)-5-methyl-N-(2-naphthyl)-1H-pyrazole-4-carboxamide and its metabolites in vivo is an important area of future research.

Synthesis Methods

1-(2-ethylphenyl)-5-methyl-N-(2-naphthyl)-1H-pyrazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 2-ethylphenylhydrazine with 2-naphthyl isothiocyanate, followed by reaction with 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid. Another method involves the reaction of 2-ethylphenylhydrazine with 2-naphthyl isocyanate, followed by reaction with 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid chloride. Both methods have been reported to yield high purity 1-(2-ethylphenyl)-5-methyl-N-(2-naphthyl)-1H-pyrazole-4-carboxamide.

Scientific Research Applications

1-(2-ethylphenyl)-5-methyl-N-(2-naphthyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 1-(2-ethylphenyl)-5-methyl-N-(2-naphthyl)-1H-pyrazole-4-carboxamide has been used in various studies to investigate the role of CK2 in cancer, neurodegenerative diseases, and inflammation.

properties

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

1-(2-ethylphenyl)-5-methyl-N-naphthalen-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C23H21N3O/c1-3-17-8-6-7-11-22(17)26-16(2)21(15-24-26)23(27)25-20-13-12-18-9-4-5-10-19(18)14-20/h4-15H,3H2,1-2H3,(H,25,27)

InChI Key

QOPILPAAQBTHNX-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N2C(=C(C=N2)C(=O)NC3=CC4=CC=CC=C4C=C3)C

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(C=N2)C(=O)NC3=CC4=CC=CC=C4C=C3)C

Origin of Product

United States

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